molecular formula C30H32N4O6 B2367473 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide CAS No. 1217082-96-6

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Cat. No. B2367473
CAS RN: 1217082-96-6
M. Wt: 544.608
InChI Key: KWPDNFZLIHPQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C30H32N4O6 and its molecular weight is 544.608. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Pd-catalyzed Benzylic C-H Amidation : A novel method involving palladium-catalyzed domino reactions was developed for synthesizing 4-phenylquinazolinones. This approach is significant for the smooth generation of palladium species, which is crucial for creating compounds like 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide (Hikawa, Yokoyama, Ino, & Suzuki, 2012).

  • Regioselectivities in Synthesis : The study explores selective reactions of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with amino benzoic acid ethyl esters. This regioselectivity is important for synthesizing derivatives of Luotonin A, which share structural similarities with 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide (Atia, Bogdán, Brügger, Haider, & Mátyus, 2017).

Biological Activities

  • Antimicrobial Activities : Research on quinazolinone derivatives has shown their potential in antimicrobial activities. These findings are relevant for developing new antimicrobial agents and understanding the biological activities of complex quinazolinones (Habib, Hassan, & El‐Mekabaty, 2013).

  • Cellular Proliferation Assessment in Tumors : A study used a derivative of quinazoline to evaluate the proliferative status of solid tumors in humans. This research highlights the potential of quinazoline derivatives in oncological applications, particularly in assessing tumor proliferation (Dehdashti et al., 2013).

properties

CAS RN

1217082-96-6

Product Name

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Molecular Formula

C30H32N4O6

Molecular Weight

544.608

IUPAC Name

4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]methyl]-N-methylbenzamide

InChI

InChI=1S/C30H32N4O6/c1-31-28(36)22-13-11-21(12-14-22)18-34-29(37)23-16-25(39-2)26(40-3)17-24(23)33(30(34)38)19-27(35)32-15-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17H,7,10,15,18-19H2,1-3H3,(H,31,36)(H,32,35)

InChI Key

KWPDNFZLIHPQHW-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4)OC)OC

solubility

not available

Origin of Product

United States

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